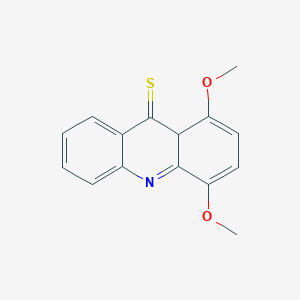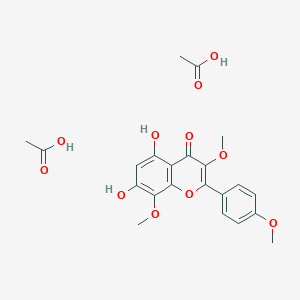
Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate is a synthetic derivative of flavonoids, which are a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate typically involves the acetylation of the corresponding flavone derivative. The process begins with the flavone core structure, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 5 and 7.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Studied for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparación Con Compuestos Similares
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate is unique due to its specific substitution pattern and acetylation. Similar compounds include:
Eupatilin (5,7-dihydroxy-3’,4’,6-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
5-hydroxy-3’,4’,7-trimethoxyflavone: Exhibits anti-inflammatory activity.
3’,5-dihydroxy-3,4’,7-trimethoxyflavone: Studied for its potential anticancer effects.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C22H24O11 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
acetic acid;5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7.2C2H4O2/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15;2*1-2(3)4/h4-8,19-20H,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
PQBZIWXSKMFVOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
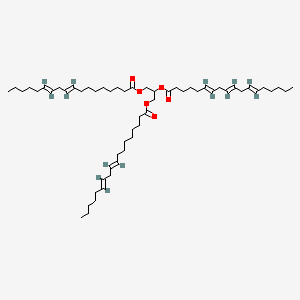
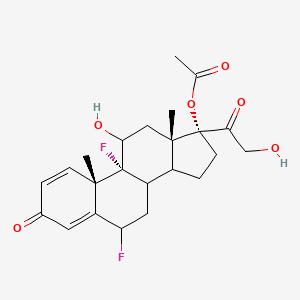
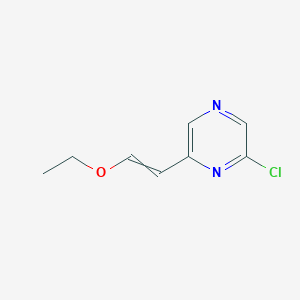

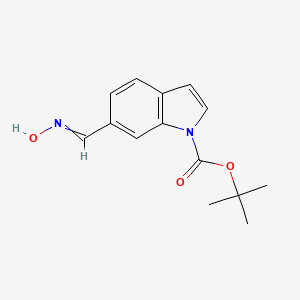

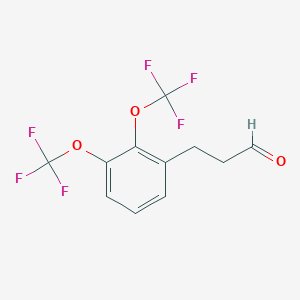
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)

![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
